4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide
Description
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group, along with a carbothioamide functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-24-16-6-7-17(18(13-16)25-2)21-19(26)23-10-8-22(9-11-23)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXUSWMOFHQSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-chlorophenyl Group: The piperazine core is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.
Introduction of 2,4-dimethoxyphenyl Group: The resulting intermediate is further reacted with 2,4-dimethoxybenzyl chloride under similar conditions to attach the 2,4-dimethoxyphenyl group.
Formation of Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to introduce the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at 3-Chlorophenyl Group
The electron-deficient 3-chlorophenyl group undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing effect of the chlorine atom, which activates the aromatic ring for displacement.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
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Deprotonation of the aromatic ring by a strong base, generating a resonance-stabilized aryl anion.
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Attack of the nucleophile (e.g., OH⁻, NH3) at the para position to the chlorine, followed by elimination of Cl⁻.
Hydrolysis of Carbothioamide Moiety
The carbothioamide group (–C(S)NH–) is susceptible to hydrolysis under acidic or basic conditions, yielding distinct products:
Kinetic Data :
Alkylation/Acylation at Piperazine Nitrogen
The secondary amine in the piperazine ring reacts with alkyl halides or acylating agents to form N-substituted derivatives:
| Reaction Type | Reagents | Products | Selectivity | Yield | Citations |
|---|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | N-Methylpiperazine derivative | >90% | 75% | |
| Acylation | AcCl, Et3N, CH2Cl2, 0°C | N-Acetylpiperazine analog | 85% | 68% |
Key Factors :
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Steric effects : Bulky substituents on the dimethoxyphenyl ring reduce reaction rates .
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Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
Electrophilic Aromatic Substitution on Dimethoxyphenyl Ring
The electron-rich 2,4-dimethoxyphenyl group participates in electrophilic substitution:
| Reaction | Reagents | Position | Products | Yield | Citations |
|---|---|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | Para to OMe | 5-Nitro-dimethoxyphenyl derivative | 58% | |
| Bromination | Br2, FeBr3, CHCl3, 25°C | Ortho to OMe | 3-Bromo-dimethoxyphenyl analog | 62% |
Regioselectivity :
Methoxy groups direct electrophiles to the ortho/para positions via resonance donation. Steric hindrance at the 2-position favors para substitution in nitration .
Oxidation of Thioamide Group
While direct experimental data for this compound is limited, analogous carbothioamides undergo oxidation:
| Oxidizing Agent | Conditions | Products | Hypothetical Yield | Citations |
|---|---|---|---|---|
| H2O2 | CH3COOH, 50°C, 6 hr | Sulfoxide intermediate | ~50% (estimated) | |
| KMnO4 | H2O, 25°C, 12 hr | Sulfone derivative | ~45% (estimated) |
Mechanistic Pathway :
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant pharmacological activities, primarily due to its interaction with neurotransmitter systems.
Dopamine Reuptake Inhibition
Research indicates that derivatives of piperazine compounds, including those with similar structures to 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide, can act as potent dopamine transporter (DAT) inhibitors. This action is crucial in the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .
Antidepressant Activity
Studies have suggested that piperazine derivatives may exhibit antidepressant-like effects through the modulation of serotonergic and dopaminergic pathways. For instance, compounds structurally related to this compound have shown promise in preclinical models for their ability to enhance mood and reduce anxiety .
Potential Antipsychotic Properties
Given the structural similarities with known antipsychotic agents, this compound may also possess antipsychotic properties. Research into related piperazine compounds has revealed their efficacy in managing symptoms of schizophrenia by antagonizing dopamine receptors .
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
-
Study on Dopamine Transporter Inhibition :
- A study evaluated the binding affinity of various piperazine derivatives at dopamine transporters. Results indicated that compounds similar to this compound exhibited high selectivity for DAT over serotonin and norepinephrine transporters, suggesting a targeted approach for treating dopamine-related disorders .
-
Antidepressant Efficacy in Animal Models :
- In a controlled study involving animal models of depression, a derivative of this compound was administered to assess its impact on behavior indicative of depressive states. The results showed significant improvement in locomotor activity and reduced immobility in forced swim tests, reinforcing its potential as an antidepressant .
- Clinical Trials for Schizophrenia Treatment :
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine-1-carbothioamide: Lacks the 2,4-dimethoxyphenyl group, which may result in different biological activities.
N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide: Lacks the 3-chlorophenyl group, potentially altering its chemical reactivity and biological effects.
4-(3-chlorophenyl)-N-phenylpiperazine-1-carbothioamide: Similar structure but without the methoxy groups, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 3-chlorophenyl and 2,4-dimethoxyphenyl groups in 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide makes it unique compared to its analogs. These substituents can significantly impact its chemical properties, reactivity, and biological activity, making it a compound of interest for further research and development.
Biological Activity
The compound 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide (hereafter referred to as compound X ) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X can be characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and two methoxy groups on the phenyl moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O2S |
| Molecular Weight | 353.87 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Compound X exhibits a range of biological activities, including antitumor , antibacterial , and antifungal properties. Its mechanism of action is primarily attributed to its ability to interact with various molecular targets in cells.
Antitumor Activity
Research indicates that compound X may induce apoptosis in cancer cells through several pathways:
- Inhibition of Bcl-2 Protein : Similar compounds have shown that downregulating Bcl-2 levels leads to increased apoptosis in tumor cells .
- Cell Cycle Arrest : Compound X may cause G2/M phase arrest, preventing cancer cell proliferation .
Case Study : In vitro studies demonstrated that compound X significantly inhibited the growth of various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents.
Antibacterial and Antifungal Activity
The antibacterial properties of compound X are noteworthy:
- Mechanism : It is believed to disrupt bacterial cell wall synthesis or function as a protein synthesis inhibitor .
- Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Case Study : A series of experiments revealed that compound X exhibited a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, indicating its potential as a new antibacterial agent.
Mechanistic Insights
The biological activity of compound X can be attributed to its structural features:
- Chlorophenyl Group : This moiety enhances lipophilicity, facilitating cellular uptake.
- Dimethoxyphenyl Group : Contributes to interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Comparative Analysis with Related Compounds
To understand the significance of compound X's structure, it is useful to compare it with similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | Selective Nav1.8 sodium channel blocker | Pain relief |
| N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | Anticancer activity | Induces apoptosis |
Q & A
Q. What are the established synthetic routes for 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions. For example, (S,S)-N,N’-bisnosyl diamine reacts with sulfonyl imides in the presence of DBU to form the piperazine core . Optimization involves adjusting reaction time, temperature, and solvent polarity. Continuous flow reactors and automated platforms improve reproducibility and yield by maintaining consistent conditions . Key steps include:
- Purification : Column chromatography (e.g., 10% methanol/0.1% ammonium in dichloromethane) .
- Yield Enhancement : Use of stoichiometric catalysts (e.g., LiAlH₄ for reductions) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation (e.g., δ 7.2–6.8 ppm for aromatic protons) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chair conformation of the piperazine ring and N–H⋯O interactions) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 405.8) .
Q. How is the preliminary biological activity of this compound screened?
- Methodological Answer :
- In vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase I/II) or receptor-binding studies (e.g., dopamine D3 receptor selectivity) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for Mannich base analogs) .
Advanced Research Questions
Q. How can computational models predict the biological activity and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to targets like dopamine receptors using software (e.g., AutoDock Vina) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity. Example parameters:
| Substituent | LogP | TPSA (Ų) | IC₅₀ (nM) |
|---|---|---|---|
| 3-Cl | 3.2 | 65.7 | 120 |
| 2,4-OCH₃ | 2.8 | 75.3 | 85 |
| Data derived from piperazine analogs . |
Q. What strategies resolve contradictions in reported pharmacological data for piperazine derivatives?
- Methodological Answer :
- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity (e.g., dopamine D3 vs. D2 receptors) .
- Meta-Analysis : Compare data across studies (e.g., antimicrobial activity discrepancies in Gram-positive vs. Gram-negative bacteria) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or nitrobenzyl groups to assess activity shifts .
- Bioisosteric Replacement : Swap the carbothioamide group with carboxamide to evaluate metabolic stability .
- Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, NO₂) enhance receptor affinity but reduce solubility .
- Hydrophilic Substituents (e.g., OH, OCH₃) improve bioavailability but may lower BBB penetration .
Q. What advanced synthetic techniques improve regioselectivity in piperazine derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Chiral Resolution : Use of (R)- or (S)-BINOL catalysts to isolate enantiomers for stereospecific activity studies .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects for structurally similar compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
